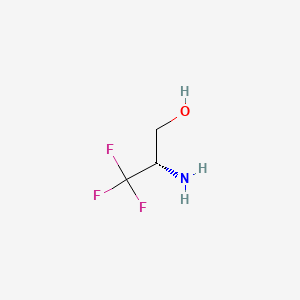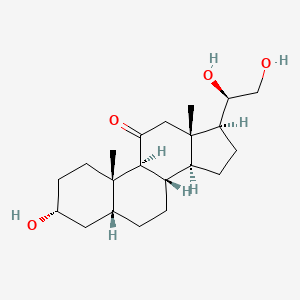
17-Deoxycortolone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-Deoxycortolone is a steroid compound that is a metabolite of corticosterone, an intermediate in the biosynthesis of aldosterone. It is known for its role in the metabolism of cortisol, a crucial hormone involved in stress response, immune function, and regulation of inflammation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 17-Deoxycortolone involves the deoxygenation of cortisol. One method includes reacting the 17-hydroxy starting material with an excess of trimethylsilyl iodide. This reaction occurs in a single chemical step and is advantageous for preparing 17-deoxy corticosteroid derivatives .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the process generally involves the use of advanced organic synthesis techniques to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 17-Deoxycortolone undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common reagents include chromium trioxide and pyridinium chlorochromate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation can be achieved using halogenating agents like chlorine or bromine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 17-deoxycortolonic acids.
Wissenschaftliche Forschungsanwendungen
17-Deoxycortolone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other steroid compounds.
Biology: Studied for its role in cortisol metabolism and its effects on various biological processes.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory and autoimmune diseases.
Industry: Utilized in the production of corticosteroid-based pharmaceuticals.
Wirkmechanismus
The mechanism of action of 17-Deoxycortolone involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in cortisol metabolism, such as 11β-hydroxysteroid dehydrogenase. This modulation affects the levels of active cortisol in the body, thereby influencing various physiological processes.
Vergleich Mit ähnlichen Verbindungen
Corticosterone: An intermediate in the biosynthesis of aldosterone.
Cortisol: A primary stress hormone involved in various physiological functions.
Desoximetasone: A synthetic corticosteroid used in the treatment of inflammatory skin conditions.
Uniqueness: 17-Deoxycortolone is unique due to its specific role in the 17-deoxylation pathway of cortisol metabolism. This pathway is distinct from other metabolic pathways involving corticosteroids, highlighting the compound’s unique biochemical properties.
Eigenschaften
IUPAC Name |
(3R,5R,8S,9S,10S,13S,14S,17S)-17-[(1R)-1,2-dihydroxyethyl]-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h12-16,18-19,22-23,25H,3-11H2,1-2H3/t12-,13-,14+,15+,16-,18+,19-,20+,21+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYONPIMXAHRCT-ZRQOLJPNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4C(CO)O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@H]4[C@H](CO)O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
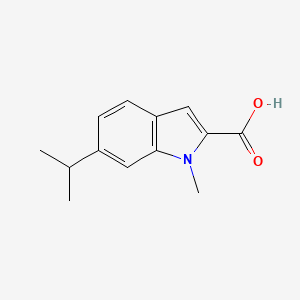

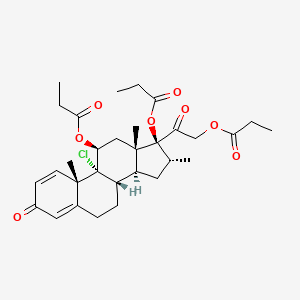
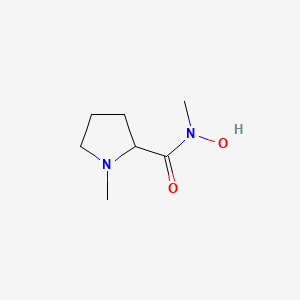
![7,7-Dimethyl-4,5-dihydropyrano[3,4-c][1,2]oxazole](/img/structure/B569608.png)
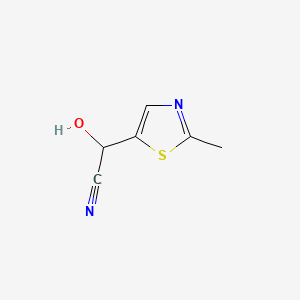
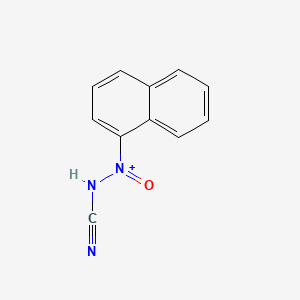
![6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxamide](/img/structure/B569618.png)
